molecular formula C7H12N2S B3200096 1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine CAS No. 1017391-90-0

1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine

Cat. No.: B3200096
CAS No.: 1017391-90-0
M. Wt: 156.25 g/mol
InChI Key: APKAMZXMSWTCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various pharmacologically active compounds . The compound’s structure includes a thiazole ring substituted with an ethyl group at the 5-position and an ethanamine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate α-haloketones with thiourea under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound often involves optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex thiazole derivatives with potential pharmacological activities.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an analgesic, anti-inflammatory, and anticancer agent.

    Industry: Utilized in the development of biocides, fungicides, and dyes

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in microbial and cancer cell proliferation.

    Pathways: It may inhibit key enzymes in metabolic pathways, leading to antimicrobial and anticancer effects.

Comparison with Similar Compounds

1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine can be compared with other thiazole derivatives:

Properties

IUPAC Name

1-(5-ethyl-1,3-thiazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-3-6-4-9-7(10-6)5(2)8/h4-5H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKAMZXMSWTCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine
Reactant of Route 3
1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine
Reactant of Route 4
1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine
Reactant of Route 5
1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine
Reactant of Route 6
1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.